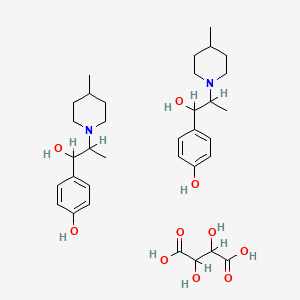
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a hydroxyphenyl group, a methylpiperidino group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate typically involves the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of the hydroxyphenyl intermediate through a reaction between phenol and an appropriate halogenated compound under basic conditions.
Introduction of the Methylpiperidino Group: The hydroxyphenyl intermediate is then reacted with 4-methylpiperidine in the presence of a suitable catalyst to introduce the methylpiperidino group.
Formation of the Propanol Backbone: The final step involves the addition of a propanol group to the intermediate compound, typically through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(p-Hydroxyphenyl)-2-(4-ethylpiperidino)propan-1-ol tartrate
- 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)butan-1-ol tartrate
- 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-2-ol tartrate
Uniqueness
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
23210-53-9 |
|---|---|
Molekularformel |
C34H52N2O10 |
Molekulargewicht |
648.8 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(4-methylpiperidin-1-yl)propyl]phenol |
InChI |
InChI=1S/2C15H23NO2.C4H6O6/c2*1-11-7-9-16(10-8-11)12(2)15(18)13-3-5-14(17)6-4-13;5-1(3(7)8)2(6)4(9)10/h2*3-6,11-12,15,17-18H,7-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
NSMCKXQPSXGWQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(C)C(C2=CC=C(C=C2)O)O.CC1CCN(CC1)C(C)C(C2=CC=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


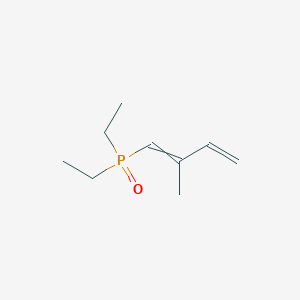

![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
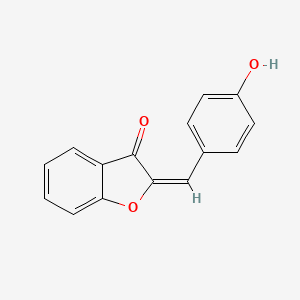
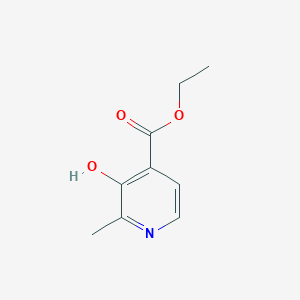
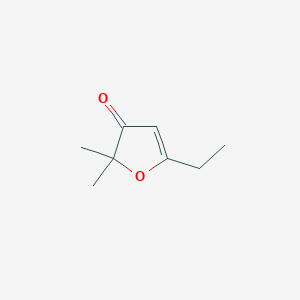
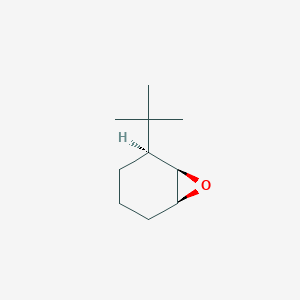
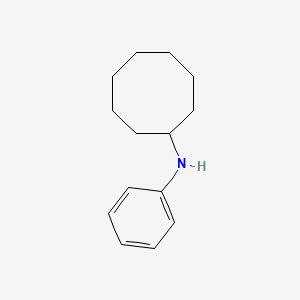
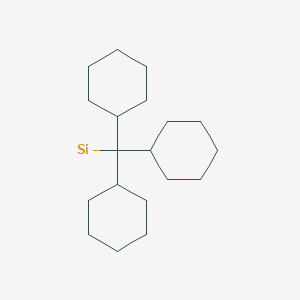

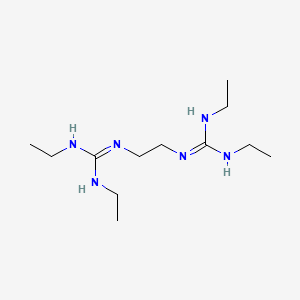
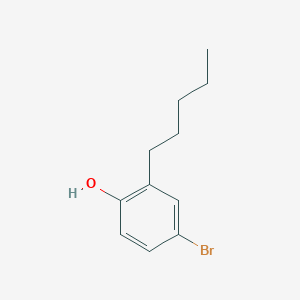
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
